sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino cephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a derivative of cephalosporin C and plays a crucial role in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino cephalosporanic acid involves several steps. One common method includes the reaction of cephalosporin C with acetonitrile and boron trifluoride acetonitrile complex compound. The reaction is carried out at a temperature range of 10 to 20 degrees Celsius until the residual cephalosporin C is less than or equal to 0.5 percent . The reaction mixture is then cooled to 0 to 10 degrees Celsius, followed by hydrolysis with purified water. The product is extracted using ethyl acetate, and the pH is adjusted to 3.4 to 3.6 using a base .
Industrial Production Methods
In industrial settings, the production of 7-Amino cephalosporanic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline solid with a purity of more than 99.5 percent .
Chemical Reactions Analysis
Types of Reactions
7-Amino cephalosporanic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Amino cephalosporanic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
7-Amino cephalosporanic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various cephalosporin antibiotics.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
Industry: It is used in the large-scale production of antibiotics for pharmaceutical use.
Mechanism of Action
The mechanism of action of 7-Amino cephalosporanic acid involves its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Cephalosporin C: The parent compound from which 7-Amino cephalosporanic acid is derived.
Cephalexin: A first-generation cephalosporin antibiotic.
Ceftriaxone: A third-generation cephalosporin antibiotic.
Uniqueness
7-Amino cephalosporanic acid is unique due to its role as a key intermediate in the synthesis of various cephalosporin antibiotics
Properties
Molecular Formula |
C12H12N5NaO5S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5?,10-;/m1./s1 |
InChI Key |
PJJRLUBHVGIDHN-JXUQNTCUSA-M |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.